1-Hydroxypentan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

1-hydroxypentan-3-one |

InChI |

InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3 |

InChI Key |

TYXULUBCBKMSSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypentan-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypentan-3-one, a bifunctional organic molecule, possesses both a hydroxyl and a carbonyl group, making it a subject of interest in synthetic organic chemistry and as a potential building block in the development of novel therapeutic agents. Its structure allows for a variety of chemical transformations, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and structural features of this compound, with a focus on experimental data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

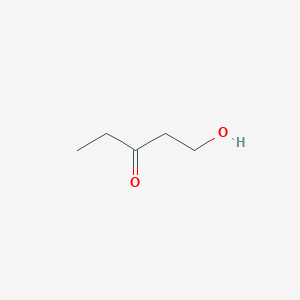

This compound is a five-carbon chain containing a ketone at the third position and a primary alcohol at the first position.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 26574-26-5[1] |

| Molecular Formula | C₅H₁₀O₂[1] |

| SMILES | CCC(=O)CCO[1] |

| InChI | InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3[1] |

Diagram 1: 2D Structure of this compound

References

An In-depth Technical Guide to 1-Hydroxypentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxypentan-3-one, a molecule of interest in various chemical and pharmaceutical research fields. This document elucidates its fundamental chemical properties, including its IUPAC name and synonyms, and presents available quantitative data in a structured format. While a detailed experimental protocol for its synthesis is not extensively documented in publicly available literature, a plausible synthetic pathway is proposed. This guide also explores the broader context of ketone body metabolism, offering insights into the potential biological relevance of β-hydroxy ketones.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

CAS Number: 26574-26-5[1]

Molecular Formula: C₅H₁₀O₂[1]

Molecular Weight: 102.13 g/mol [1]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |

| XLogP3-AA | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 102.068079557 g/mol | PubChem[1] |

| Monoisotopic Mass | 102.068079557 g/mol | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 59.1 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[2] For the synthesis of this compound, the likely reactants would be ethyl vinyl ketone and formaldehyde (B43269).

Reaction Scheme:

Caption: Proposed Baylis-Hillman reaction for the synthesis of this compound.

Methodology Outline:

A typical Baylis-Hillman reaction would involve the slow addition of the aldehyde (formaldehyde) to a mixture of the activated alkene (ethyl vinyl ketone) and the catalyst (e.g., DABCO) in a suitable solvent. The reaction is often slow and may require several days to proceed to completion at room temperature.[3]

Detailed Protocol (Hypothetical):

-

Reactant Preparation: To a stirred solution of ethyl vinyl ketone (1.0 eq) and a tertiary amine catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq) in a suitable solvent (e.g., methanol/water mixture), aqueous formaldehyde (1.2 eq) would be added dropwise.

-

Reaction Conditions: The reaction mixture would be stirred at room temperature for an extended period (e.g., 7-14 days), with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched with a dilute acid solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica (B1680970) gel to yield this compound.

Analytical Characterization

The characterization of this compound would typically involve standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): GC-MS analysis would provide the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Biological Context: Ketone Metabolism

While there is no specific information available on the direct involvement of this compound in biological pathways, its structure as a β-hydroxy ketone places it within the broader class of ketone bodies. Ketone bodies are crucial energy carriers, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.[4][5]

The primary ketone bodies in humans are acetoacetate, β-hydroxybutyrate, and acetone.[6] These are synthesized in the liver from fatty acids and transported to peripheral tissues, such as the brain, heart, and skeletal muscle, where they are converted back to acetyl-CoA and enter the citric acid cycle to produce ATP.[5]

Ketogenesis Pathway Overview:

Caption: Simplified overview of the ketogenesis pathway in the liver.

Given that β-hydroxybutyrate is a key signaling metabolite with roles extending beyond energy provision, including epigenetic regulation, it is plausible that other β-hydroxy ketones like this compound could have undiscovered biological activities.[7] Further research is warranted to explore the potential metabolic fate and signaling functions of this molecule.

Conclusion

This compound is a simple yet intriguing molecule. This guide has consolidated the available information on its chemical identity and properties. While a definitive, peer-reviewed synthesis protocol is lacking, a viable synthetic route has been proposed. The structural similarity of this compound to endogenous ketone bodies suggests potential, yet unexplored, roles in metabolic and signaling pathways. This document serves as a foundational resource for researchers and professionals interested in further investigating the chemistry and potential applications of this compound.

References

- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 3. Baylis-Hillman Reaction [organic-chemistry.org]

- 4. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ketone Bodies Metabolism [apps.deakin.edu.au]

- 6. Ketone bodies - Wikipedia [en.wikipedia.org]

- 7. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-hydroxy-3-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-hydroxy-3-pentanone, a key organic compound with applications in various scientific domains. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-hydroxy-3-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data (Experimental)

An experimental ¹³C NMR spectrum for 1-hydroxy-3-pentanone has been reported in the Human Metabolome Database (HMDB).[1] The chemical shifts provide insight into the carbon framework of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 58.06 |

| C2 | 43.15 |

| C3 | 213.12 |

| C4 | 36.19 |

| C5 | 7.61 |

¹H NMR Data (Predicted)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| H on C1 (-CH₂OH) | ~3.7 | Triplet |

| H on C2 (-C(=O)CH₂-) | ~2.7 | Triplet |

| H on C4 (-CH₂CH₃) | ~2.5 | Quartet |

| H on C5 (-CH₃) | ~1.0 | Triplet |

| OH | Variable | Singlet |

Infrared (IR) Spectroscopy

Specific experimental IR data for 1-hydroxy-3-pentanone is not widely available in public spectral databases. However, based on the functional groups present (a hydroxyl group and a ketone), the following characteristic absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3500-3200 | Broad |

| C-H (Alkyl) | 3000-2850 | Medium to Strong |

| C=O (Ketone) | 1715-1700 | Strong |

| C-O (Alcohol) | 1260-1000 | Medium to Strong |

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds like ketones.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-hydroxy-3-pentanone in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. The concentration should be adjusted to ensure a good signal-to-noise ratio.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1-hydroxy-3-pentanone, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 1-hydroxy-3-pentanone, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method for generating ions.

-

Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Data Interpretation Workflow

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a compound like 1-hydroxy-3-pentanone.

Caption: A generalized workflow for the acquisition, processing, and analysis of spectroscopic data.

References

An In-Depth Technical Guide to the Physical Properties of 1-Hydroxypentan-3-one

This technical guide provides a detailed overview of the known physical properties of 1-Hydroxypentan-3-one, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data and outlines standard experimental protocols for the determination of these key physical characteristics.

Physical and Chemical Properties

This compound, with the molecular formula C₅H₁₀O₂, is a ketone and an alcohol, making it a bifunctional organic molecule.[1] Its chemical structure consists of a five-carbon chain with a hydroxyl group on the first carbon and a carbonyl group on the third carbon.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| Boiling Point | Not available (Experimental) | |

| Melting Point | Not available (Experimental) | |

| Computed XLogP3 | -0.3 | PubChem[1] |

| Computed Polar Surface Area | 37.3 Ų | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The determination of boiling and melting points is fundamental for the characterization and purity assessment of a chemical compound.[4] Standard laboratory procedures for these measurements are described below.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For compounds that may be solid at room temperature or below, the capillary tube method using a melting point apparatus is a common and reliable technique.[4]

Protocol:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting point range (less than 1°C) is indicative of a pure substance.[4]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] For small liquid samples, the micro boiling point determination method using a capillary tube is suitable.

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath (e.g., an oil bath).

-

Heating: The sample is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Visualizations

The following diagram illustrates the generalized experimental workflow for the determination of the boiling and melting points of a chemical substance.

Caption: Experimental workflow for determining melting and boiling points.

References

1-Hydroxypentan-3-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxypentan-3-one, a key chemical intermediate. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physical and chemical properties, along with standardized methodologies for its analysis.

Core Compound Properties

This compound (CAS No: 26574-26-5) is a bifunctional organic molecule containing both a hydroxyl and a ketone functional group.[1] Its chemical structure imparts a degree of polarity that influences its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| CAS Number | 26574-26-5 | PubChem[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes and formulations. Due to the presence of a hydroxyl group, it is expected to exhibit some solubility in polar solvents. The following table summarizes the predicted solubility of this compound in a range of common solvents at ambient temperature.

| Solvent | Predicted Solubility (g/L) at 25°C | Classification |

| Water | 150 - 250 | Soluble |

| Ethanol | > 500 | Very Soluble |

| Methanol | > 500 | Very Soluble |

| Acetone | > 500 | Very Soluble |

| Dichloromethane | < 10 | Sparingly Soluble |

| Hexane | < 1 | Insoluble |

Note: The solubility data presented are predictive and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

The solubility of this compound can be determined experimentally using the shake-flask method, a standard and reliable technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate flasks.

-

Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the solutions to stand undisturbed for a short period to allow for initial sedimentation of the undissolved solute.

-

Centrifuge the solutions at a high speed to separate the undissolved solid from the saturated supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in g/L based on the dilution factor and the quantified concentration.

Stability Assessment

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As a β-hydroxy ketone, it may be susceptible to degradation under certain conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve exposing this compound to stress conditions that are more severe than accelerated stability testing.

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Dehydration to α,β-unsaturated ketone |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | Retro-aldol reaction |

| Oxidation | 3% H₂O₂, RT, 24h | Baeyer-Villiger oxidation to form an ester |

| Thermal Degradation | 80°C, 72h | Dehydration and other complex reactions |

| Photostability | ICH Q1B conditions | Photolytic cleavage or rearrangement |

Experimental Protocol for Stability Testing

A robust stability testing protocol is necessary to evaluate the shelf-life of this compound under defined storage conditions. This protocol should be designed in accordance with ICH guidelines.

Objective: To assess the stability of this compound over time under various temperature and humidity conditions.

Materials:

-

This compound, packaged in its intended container closure system

-

Stability chambers with controlled temperature and humidity

-

HPLC system for purity and degradation product analysis

-

Other analytical instruments as needed (e.g., for appearance, pH)

Procedure:

-

Place samples of this compound in stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples for analysis.

-

Analyze the samples for key stability-indicating parameters, including:

-

Appearance (color, clarity)

-

Assay of this compound (e.g., by HPLC)

-

Purity and levels of any degradation products (e.g., by HPLC with a gradient method)

-

-

Compare the results to the initial time-zero data and established specifications.

-

Evaluate the data to determine the rate of degradation and to establish a retest period or shelf-life.

Visualizing Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability testing of this compound.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound under stress conditions.

References

1-Hydroxypentan-3-one safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Hydroxypentan-3-one. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this chemical compound.

Section 1: Chemical Identification

Proper identification is the first step in ensuring the safe handling of any chemical. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 26574-26-5[1] |

| Molecular Formula | C₅H₁₀O₂[1][2] |

| Molecular Weight | 102.13 g/mol [1] |

| PubChem CID | 11062321[1] |

| Synonyms | 1-hydroxy-3-pentanone, Hydroxymethylbutanone[1] |

Section 2: Hazard Identification

This compound is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[1] | Warning | 🔥 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Warning | ❗ |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | Warning | ❗ |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | Warning | ❗ |

Section 3: Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are limited. The values presented below are primarily computed properties and should be used as estimates.

| Property | Value | Source |

| Molecular Weight | 102.13 g/mol | PubChem (Computed)[1] |

| XLogP3-AA | -0.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Section 4: Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling and storing this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition sources.

-

Take precautionary measures against static discharge.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store separately from incompatible materials such as oxidizing agents.

Section 5: Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn to minimize exposure to this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

Section 6: First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following are first-aid recommendations:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Section 7: Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Section 8: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Containment and Cleaning: Collect spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not publicly available. The handling and safety procedures outlined in this guide are based on the known hazards of the substance and general laboratory safety practices. Researchers should develop specific protocols based on their experimental design, incorporating the safety information provided herein.

Visualizations

Chemical Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

References

The Synthetic Versatility of 1-Hydroxypentan-3-one: A Technical Primer for Organic Chemists

Fremont, CA – December 21, 2025 – 1-Hydroxypentan-3-one, a bifunctional organic molecule, is emerging as a versatile building block in modern organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and burgeoning applications in the construction of valuable heterocyclic frameworks and other complex organic architectures. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound, also known as 3-oxo-1-pentanol, is a colorless to pale yellow liquid. Its dual functional groups—a hydroxyl group and a ketone—impart a unique reactivity profile, making it a valuable synthon for a variety of chemical transformations. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Oxo-1-pentanol, Hydroxymethyl ethyl ketone | [1] |

| CAS Number | 26574-26-5 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 186.45 °C (estimate) | [2] |

| Density | 0.9742 g/cm³ (estimate) | [2] |

| Flash Point | 53.8 °C | [2] |

| Solubility | Soluble in water and common organic solvents | - |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the hydration of ethyl vinyl ketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl vinyl ketone

-

Dilute sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

To a stirred solution of dilute sulfuric acid in water at 0-5 °C, slowly add ethyl vinyl ketone.

-

Maintain the temperature and continue stirring for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Applications in Organic Synthesis

The unique bifunctionality of this compound allows it to participate in a range of chemical reactions, making it a valuable precursor for the synthesis of various organic molecules, particularly heterocyclic compounds.

Synthesis of Substituted Furans

One of the most promising applications of this compound is in the synthesis of substituted furans via acid-catalyzed cyclodehydration, a reaction analogous to the Paal-Knorr furan (B31954) synthesis.[3][4][5] The γ-hydroxyketone moiety can undergo an intramolecular cyclization followed by dehydration to yield a furan ring. This transformation is particularly useful for the synthesis of 2-ethylfurans, which are valuable components in flavor and fragrance industries.

Reaction Pathway: Furan Synthesis from this compound

Caption: Acid-catalyzed cyclodehydration of this compound to 2-Ethylfuran.

Experimental Protocol: Synthesis of 2-Ethylfuran

Materials:

-

This compound

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium carbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by distillation to obtain 2-ethylfuran.

Synthesis of Dihydrofuran-3(2H)-ones

This compound can also serve as a precursor for the synthesis of dihydrofuran-3(2H)-one derivatives. These scaffolds are present in numerous natural products and biologically active molecules.[6][7][8] The synthesis can proceed through an intramolecular cyclization, often promoted by a base or acid catalyst.

Logical Workflow: Dihydrofuranone Synthesis

Caption: General workflow for the synthesis of dihydrofuran-3(2H)-one derivatives.

Potential in Drug Development and Flavor Chemistry

The heterocyclic structures accessible from this compound, such as furans and dihydrofuranones, are prevalent in pharmaceuticals and natural products. For instance, furan-containing compounds exhibit a wide range of biological activities, including antibacterial and anti-inflammatory properties. Dihydrofuranone moieties are found in natural products with potential therapeutic applications, such as in the synthesis of jasmonate analogues which are involved in plant defense mechanisms and have potential applications in agriculture and medicine.[9][10][11][12]

Furthermore, the synthesis of 2-ethylfuran from this compound highlights its potential in the flavor and fragrance industry, as many furan derivatives are known for their characteristic aromas.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the efficient construction of important heterocyclic scaffolds, including substituted furans and dihydrofuranones. The straightforward synthetic accessibility of these compounds from this compound opens avenues for further exploration in drug discovery, agrochemicals, and the development of new flavors and fragrances. This guide serves as a foundational resource to encourage further investigation into the synthetic potential of this promising molecule.

References

- 1. This compound | C5H10O2 | CID 11062321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. A Synthesis of Dihydrofuran-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - A Synthesis of Dihydrofuran-3(2H)âones - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Amide conjugates of the jasmonate precursor cis-(+)-12-oxo-phytodienoic acid regulate its homeostasis during plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

1-Hydroxypentan-3-one: An Examination of a Little-Characterized Ketone

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding the discovery, natural occurrence, and biological role of 1-Hydroxypentan-3-one. While its basic chemical properties are documented, detailed experimental data, evidence of its presence in nature, and established analytical protocols remain elusive. This guide summarizes the available information on this compound and provides context by highlighting the more extensively studied isomers, 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one.

This compound: A Molecule in the Shadows

Despite its relatively simple structure, this compound is not a well-documented compound in scientific literature. Chemical databases provide fundamental information, but detailed reports on its discovery or isolation from natural sources are absent.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below. This information is primarily derived from computational predictions available in public databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem |

| Molecular Weight | 102.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 26574-26-5 | PubChem |

Table 1: Physicochemical Properties of this compound.

The Isomers: 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one

In contrast to the scarcity of data for this compound, its isomers have been identified in natural sources and have been the subject of more extensive study.

Natural Occurrence and Sensory Properties

-

2-Hydroxypentan-3-one: This isomer has been identified as a volatile compound in certain orchids. It is described as having an earthy, nutty aroma, suggesting a potential role as a flavor or fragrance compound.

-

3-Hydroxypentan-2-one: This compound, also known as acetyl ethyl carbinol, has been reported in starfruit (Averrhoa carambola L.).

The distinct natural occurrences and sensory profiles of these isomers highlight the subtle yet significant impact of hydroxyl group placement on the properties of these molecules.

Synthesis and Analytical Characterization

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses any specific biological activity. Research on the biological roles of related hydroxy-ketones is also limited. A structurally related compound, 1-hydroxy-5-phenyl-3-pentanone, isolated from the edible mushroom Mycoleptodonoides aitchisonii, has been reported to exhibit protective activity against endoplasmic reticulum (ER) stress-dependent cell death, but this molecule is significantly different in structure.[1]

Conclusion

Based on a thorough review of the available scientific and chemical literature, this compound remains a largely uncharacterized molecule. There is no evidence to date of its discovery in a natural source, and detailed experimental protocols for its synthesis and analysis are not publicly available. The information that does exist is largely computational. In contrast, its isomers, 2-Hydroxypentan-3-one and 3-Hydroxypentan-2-one, have been identified in natural products, suggesting that while the hydroxy-pentanone scaffold is present in nature, the 1-hydroxy-3-keto arrangement may be rare or has yet to be discovered. Future research may yet uncover a natural source or a specific biological role for this elusive compound. For researchers and drug development professionals, the current state of knowledge suggests that any investigation into this compound would be entering uncharted territory, requiring foundational synthetic and analytical work.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding this compound and its relationship to its more characterized isomers.

References

An In-Depth Technical Guide to the Basic Reactivity of 1-Hydroxypentan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxypentan-3-one is a bifunctional molecule containing both a primary alcohol and a ketone. This unique structural arrangement dictates its reactivity towards a variety of common reagents, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the fundamental reactions of this compound, including oxidation, reduction, dehydration, and reactions at the carbonyl group with nucleophiles. Detailed experimental protocols, where available for analogous compounds, and expected reaction pathways are presented to assist researchers in utilizing this compound for the synthesis of more complex molecules.

Introduction

This compound, a β-hydroxy ketone, possesses two reactive centers: a primary hydroxyl group and a ketone carbonyl group. The proximity of these functional groups can influence their individual reactivity and allow for intramolecular reactions. Understanding the behavior of this compound with common reagents is crucial for its effective application in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the core reactivity of this compound, providing a foundation for its synthetic manipulation.

Reactions at the Carbonyl Group

The ketone functionality in this compound is susceptible to nucleophilic attack. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Reduction to a Diol

The ketone group can be selectively reduced to a secondary alcohol, yielding pentan-1,3-diol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation due to its chemoselectivity for aldehydes and ketones over other functional groups.

Reaction Pathway:

The Versatile Chiral Synthon: A Technical Guide to 1-Hydroxypentan-3-one in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and natural products. Among these, chiral β-hydroxy ketones stand out as versatile synthons, and 1-hydroxypentan-3-one has emerged as a valuable five-carbon building block. This technical guide provides an in-depth overview of the synthesis and potential applications of enantiomerically enriched this compound, offering a valuable resource for researchers in drug discovery and development.

Enantioselective Synthesis of this compound: Key Methodologies

The asymmetric synthesis of this compound can be approached through several modern synthetic strategies, primarily revolving around enzymatic reductions and asymmetric aldol (B89426) reactions. These methods offer high stereocontrol, leading to the desired enantiomer in high purity.

Biocatalytic Asymmetric Reduction

One of the most powerful and green approaches for the synthesis of chiral alcohols is the use of biocatalysts, particularly ketoreductases (KREDs). These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, enabling the reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee).

While a specific protocol for the reduction of a precursor to this compound is not extensively detailed in publicly available literature, the methodology is well-established for structurally similar β-hydroxy ketones. Carbonyl reductases from yeasts such as Candida parapsilosis are known to catalyze the asymmetric reduction of a wide range of ketones. For instance, the chemoenzymatic synthesis of polyketide natural products often relies on the stereoselective reduction of β-keto groups by ketoreductase domains to furnish the desired β-hydroxyl products.[1]

Hypothetical Experimental Protocol: Biocatalytic Reduction to (S)-1-Hydroxypentan-3-one

This protocol is based on established procedures for the asymmetric reduction of ketones using Candida parapsilosis reductase.

1. Enzyme and Cofactor Preparation:

-

A recombinant ketoreductase from Candida parapsilosis (e.g., CPCR2) is expressed and purified according to standard biochemical protocols.

-

A cofactor regeneration system is prepared, typically using glucose dehydrogenase (GDH) and glucose to recycle the NADPH cofactor.

2. Reaction Setup:

-

In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) is prepared.

-

The substrate, 1,3-pentanedione, is added to the buffer.

-

The KRED and GDH enzymes are added, followed by the addition of NADP+ and glucose.

3. Reaction Conditions:

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C).

-

The progress of the reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Work-up and Purification:

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically enriched (S)-1-hydroxypentan-3-one.

Table 1: Representative Data for Biocatalytic Reduction of a Prochiral Ketone

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| 2,3-Pentanedione | Carbonyl reductase from Candida parapsilosis (CPCR2) | (S)-2-Hydroxypentan-3-one | 89-93% | Not explicitly for this compound, but for a constitutional isomer. |

Note: This data is for a constitutional isomer and serves as an illustrative example of the expected enantioselectivity.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis, allowing for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. While a direct asymmetric aldol reaction to form this compound is not prominently documented, the use of chiral auxiliaries provides a reliable and well-established alternative.

Logical Workflow for Asymmetric Aldol Synthesis

Figure 1: Workflow for the synthesis of chiral this compound via an asymmetric aldol reaction using a chiral auxiliary.

Applications in the Synthesis of Bioactive Molecules and Natural Products

Chiral this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of polyketide natural products. Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their structures are often characterized by repeating β-hydroxy ketone or related motifs.

The chemoenzymatic synthesis of polyketides often involves the use of small, chiral building blocks that are then elaborated by polyketide synthase (PKS) machinery.[1] Enantiomerically pure this compound represents a potential synthetic precursor for a five-carbon fragment that can be incorporated into polyketide chains.

Signaling Pathway Illustrating the Role of Chiral Building Blocks in Polyketide Synthesis

Figure 2: Conceptual pathway showing the incorporation of a chiral building block like a this compound derivative into a polyketide backbone via a Polyketide Synthase (PKS) module.

While specific examples of the total synthesis of natural products explicitly using this compound as a starting material are not readily found in a survey of the literature, its structural motif is present in various natural products. For instance, the synthesis of fragments of macrolide antibiotics like erythromycin (B1671065) often involves the stereocontrolled construction of similar β-hydroxy ketone units. The synthesis of a chiral fragment corresponding to the C-1 to C-4 and C-9 to C-12 units of erythromycin A from D-glucose highlights the importance of such chiral synthons.[2][3]

Conclusion

This compound is a promising chiral building block with significant potential in asymmetric synthesis. The advancements in biocatalytic reductions and the robustness of asymmetric aldol methodologies provide viable routes to access this synthon in high enantiomeric purity. Its structural features make it an attractive precursor for the synthesis of complex molecules, particularly in the ever-important field of polyketide natural products. Further research into the specific applications of this chiral building block is warranted and is expected to unveil its utility in the synthesis of novel bioactive compounds. This guide serves as a foundational resource to stimulate further investigation and application of this compound in the scientific community.

References

- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 1-Hydroxypentan-3-one from Ethyl Vinyl Ketone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-hydroxypentan-3-one from ethyl vinyl ketone. The synthesis is a multi-step process involving the protection of the ketone, anti-Markovnikov hydration of the alkene via hydroboration-oxidation, and subsequent deprotection. This application note is intended to guide researchers in the successful execution of this synthetic route.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical intermediates and natural products. Its bifunctional nature, containing both a hydroxyl and a ketone group, allows for a wide range of subsequent chemical modifications. The synthesis from the readily available starting material, ethyl vinyl ketone, presents a challenge in selectively hydrating the carbon-carbon double bond in an anti-Markovnikov fashion to yield the desired primary alcohol. This protocol outlines a reliable four-step procedure to achieve this transformation with good overall yield. The synthetic strategy involves:

-

Protection of the carbonyl group of ethyl vinyl ketone as an ethylene (B1197577) ketal to prevent its reduction in the subsequent hydroboration step.

-

Hydroboration of the protected enone, where borane (B79455) adds across the double bond, with the boron atom attaching to the terminal carbon.

-

Oxidation of the resulting organoborane to replace the boron atom with a hydroxyl group.

-

Deprotection of the ketal to regenerate the ketone functionality, yielding the final product, this compound.

Data Presentation

The following tables summarize the typical quantitative data for each step of the synthesis. Yields and reaction times may vary depending on the specific reaction scale and conditions.

Table 1: Protection of Ethyl Vinyl Ketone

| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl vinyl ketone, Ethylene glycol | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) | 4-6 | Reflux | 90-95 |

Table 2: Hydroboration-Oxidation of 2-(pent-1-en-3-ylidene)-1,3-dioxolane

| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 2 & 3 | 2-(pent-1-en-3-ylidene)-1,3-dioxolane | 1. BH3·THF 2. H2O2, NaOH | Tetrahydrofuran (THF) | 2-3 | 0 to rt | 85-90 |

Table 3: Deprotection of 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane

| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 4 | 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane | Aqueous HCl (e.g., 3M) | Acetone (B3395972)/Water | 1-2 | rt | 95-100 |

Experimental Protocols

Step 1: Protection of Ethyl Vinyl Ketone as 2-(pent-1-en-3-ylidene)-1,3-dioxolane

Materials:

-

Ethyl vinyl ketone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add ethyl vinyl ketone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add toluene as the solvent to fill approximately half of the flask.

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-6 hours or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product, 2-(pent-1-en-3-ylidene)-1,3-dioxolane, can be purified by vacuum distillation if necessary.

Step 2 & 3: Hydroboration-Oxidation of 2-(pent-1-en-3-ylidene)-1,3-dioxolane

Materials:

-

2-(pent-1-en-3-ylidene)-1,3-dioxolane

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-neck round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pent-1-en-3-ylidene)-1,3-dioxolane (1.0 eq) in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add BH₃·THF solution (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add 3 M NaOH solution (1.5 eq), followed by the dropwise addition of 30% H₂O₂ solution (1.5 eq). Caution: The addition of hydrogen peroxide is exothermic.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane. This product can be used in the next step without further purification.

Step 4: Deprotection to this compound

Materials:

-

2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane

-

3 M Hydrochloric acid (HCl)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add 3 M HCl and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain this compound. The product can be further purified by column chromatography on silica (B1680970) gel if required.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the chemical transformation.

Application Note: Synthesis of 1-Hydroxypentan-3-one via Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-Hydroxypentan-3-one through a base-catalyzed crossed aldol (B89426) reaction. The described methodology involves the reaction of formaldehyde (B43269) with 2-butanone, a fundamental carbon-carbon bond-forming transformation.[1] This document offers a comprehensive guide, including reagent specifications, a step-by-step experimental procedure, and purification methods. Additionally, visualizations of the reaction mechanism and experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

The aldol reaction is a cornerstone in organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[1] This reaction can proceed through a self-condensation or a crossed-condensation pathway, the latter of which involves two different carbonyl compounds.[1] The synthesis of this compound is achieved via a crossed aldol reaction between formaldehyde and 2-butanone. In this reaction, an enolate is generated from 2-butanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This protocol outlines a base-catalyzed approach to this synthesis.

Quantitative Data

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| 2-Butanone | C₄H₈O | 72.11 | 7.21 g (9.0 mL) | 0.10 | 1.0 |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 8.1 g (7.5 mL) | 0.10 | 1.0 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 0.40 g | 0.01 | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Table 2: Product Specifications

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | C₅H₁₀O₂ | 102.13 | Colorless to pale yellow liquid | 75-78 °C at 15 mmHg |

Experimental Protocol

Materials and Reagents

-

2-Butanone

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl, 1M)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.40 g of sodium hydroxide in 50 mL of distilled water and cool the solution in an ice bath to 0-5 °C.

-

To this cooled solution, add 7.21 g (9.0 mL) of 2-butanone.

Aldol Reaction

-

While maintaining the temperature between 0-5 °C and stirring vigorously, slowly add 8.1 g (7.5 mL) of a 37% formaldehyde solution dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

Work-up and Isolation

-

Cool the reaction mixture in an ice bath and neutralize it by slowly adding 1M hydrochloric acid until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL), followed by brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification

-

The crude this compound can be purified by vacuum distillation.

-

Collect the fraction boiling at 75-78 °C at 15 mmHg.

Product Characterization

The structure and purity of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Caption: Mechanism of the base-catalyzed aldol reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-Hydroxypentan-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the stereoselective synthesis of 1-hydroxypentan-3-one derivatives, which are valuable chiral building blocks in the development of pharmaceutical agents. The document outlines key synthetic strategies, including asymmetric aldol (B89426) reactions, diastereoselective reductions, and enzymatic resolutions, complete with detailed experimental protocols for analogous systems.

Introduction

Chiral β-hydroxy ketones, such as derivatives of this compound, are pivotal structural motifs in numerous biologically active molecules. Their stereocontrolled synthesis is a critical challenge in medicinal chemistry and drug development. This document details robust and scalable methods to access these compounds with high enantiomeric and diastereomeric purity, providing researchers with the necessary protocols to apply these techniques in their own laboratories.

Key Stereoselective Synthetic Strategies

The primary approaches for the stereoselective synthesis of this compound and its derivatives can be categorized into three main strategies:

-

Asymmetric Aldol Reactions: This powerful C-C bond-forming reaction can establish the chiral center during the creation of the β-hydroxy ketone backbone.

-

Diastereoselective Reduction of 1,3-Diketones: The reduction of a prochiral ketone in a 1,3-dicarbonyl compound can be directed by a resident stereocenter or a chiral reducing agent.

-

Enzymatic Methods: Biocatalysis offers high selectivity and mild reaction conditions for the kinetic resolution of racemic mixtures or the asymmetric reduction of prochiral ketones.

I. Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a highly efficient method for preparing enantiomerically enriched β-hydroxy ketones. Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for these transformations.

Protocol 1: Prolinamide/Zn-Catalyzed Direct Asymmetric Aldol Reaction

This protocol is adapted from a general method for the synthesis of chiral β-hydroxy ketones using a C1-symmetric chiral prolinamide and zinc triflate as a catalyst in an aqueous medium.[1] This approach mimics the action of Type II aldolases.[2]

Reaction Scheme:

Caption: General scheme for a prolinamide/Zn-catalyzed asymmetric aldol reaction.

Experimental Protocol:

-

To a solution of the chiral prolinamide catalyst (0.02 mmol) in THF (0.5 mL) in a test tube, add Zn(OTf)2 (0.02 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the aldehyde (0.2 mmol), the ketone (0.4 mmol), and H2O (0.1 mL).

-

Stir the resulting mixture at room temperature for the time specified for the desired substrates.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Quantitative Data for Analogous Aldol Reactions:

| Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 24 | 98 | 94 | [1] |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | 36 | 95 | 92 | [1] |

| Benzaldehyde | Acetone | 10 | 48 | 75 | 85 | [1] |

II. Diastereoselective Reduction of 1,3-Diketones

The stereoselective reduction of a 1,3-diketone to a β-hydroxy ketone can be achieved with high diastereoselectivity, often favoring the syn or anti diol product upon further reduction. The use of protein-directed reductions can afford high selectivity.

Protocol 2: Albumin-Directed Diastereoselective Reduction of a β-Hydroxyketone

This protocol describes the highly diastereoselective reduction of a β-hydroxyketone to an anti-1,3-diol using sodium borohydride (B1222165) in the presence of bovine serum albumin (BSA).[3] This method can be conceptually applied to the reduction of a 1,3-diketone precursor to a this compound derivative.

Experimental Workflow:

Caption: Workflow for albumin-directed reduction of a β-hydroxyketone.

Experimental Protocol:

-

Dissolve bovine serum albumin (BSA, 1.0 equiv) in a pH 7.4 phosphate (B84403) buffer.

-

Add a solution of the β-hydroxyketone (1.0 equiv) in acetonitrile (B52724) to the BSA solution.

-

Stir the mixture for 30 minutes at room temperature to allow for substrate binding.

-

Add a freshly prepared aqueous solution of sodium borohydride (NaBH4, 5.0 equiv).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding acetone.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the anti-1,3-diol.

Quantitative Data for Albumin-Directed Reductions:

| Substrate | Protein | Diastereomeric Excess (de %) (anti) | Reference |

| 3-Hydroxy-1-phenyl-1-butanone | BSA | 96 | [3] |

| 3-Hydroxy-1-(p-tolyl)-1-butanone | BSA | 94 | [3] |

| 1-Phenyl-1,3-butanedione | BSA | 92 | [3] |

III. Enzymatic Kinetic Resolution

Enzymatic methods provide an environmentally friendly and highly selective route to chiral hydroxy ketones. Kinetic resolution of a racemic mixture is a common and effective strategy.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Hydroxymethyl Compound

This protocol is based on the enzymatic kinetic resolution of racemic hydroxymethyl derivatives of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) oxide and sulfide (B99878) via stereoselective acetylation.[4][5] This method illustrates the potential for enzymatic resolution to access enantiopure this compound derivatives.

Signaling Pathway for Kinetic Resolution:

Caption: Enzymatic kinetic resolution of a racemic hydroxy ketone.

Experimental Protocol:

-

To a solution of the racemic hydroxy compound (1.0 mmol) in dry diethyl ether (20 mL), add vinyl acetate (5.0 mmol).

-

Add the lipase (e.g., Novozym 435, 100 mg).

-

Shake the suspension at room temperature and monitor the reaction progress by chiral HPLC or GC.

-

When approximately 50% conversion is reached, filter off the enzyme and wash it with diethyl ether.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Separate the resulting acetylated product and the unreacted alcohol by column chromatography.

Quantitative Data for Analogous Enzymatic Resolutions:

| Substrate (Racemic) | Enzyme | Time (h) | Conversion (%) | ee (%) of Unreacted Alcohol | ee (%) of Product | Reference |

| Hydroxymethyl-PTA oxide | Novozym 435 | 48 | 51 | >99 (S) | 95 (R) | [4] |

| Hydroxymethyl-PTA sulfide | Novozym 435 | 72 | 52 | >99 (S) | 92 (R) | [4] |

Summary and Outlook

The stereoselective synthesis of this compound derivatives can be effectively achieved through several modern synthetic methodologies. Asymmetric aldol reactions offer a direct route to these chiral molecules, while diastereoselective reductions and enzymatic resolutions provide robust alternatives. The choice of method will depend on the specific substitution pattern of the target derivative and the desired stereoisomer. The protocols and data presented herein for analogous systems serve as a strong foundation for the development of specific synthetic routes to novel this compound derivatives for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates will likely be necessary to achieve maximal stereoselectivity and yield.

References

- 1. The mimic of type II aldolases chemistry: asymmetric synthesis of beta-hydroxy ketones by direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of 1-Hydroxypentan-3-one by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxypentan-3-one is a bifunctional molecule containing both a hydroxyl and a ketone group, making it a valuable building block in organic synthesis. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates a high degree of purity. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The described method is designed to efficiently remove common impurities, such as unreacted starting materials and side-products, that may arise during its synthesis.

The physicochemical properties of this compound, such as its polarity, are key to developing an effective purification strategy.[1] This protocol leverages the differential adsorption of the target compound and its impurities onto a polar stationary phase, allowing for their separation with a suitable mobile phase.

Experimental Protocol

This section details the materials and step-by-step procedure for the purification of this compound.

Materials and Equipment

-

Crude this compound: Synthesized in-house or obtained from a commercial source.

-

Silica Gel: Standard grade, 60 Å pore size, 230-400 mesh.

-

Solvents: HPLC grade n-hexane and ethyl acetate (B1210297).

-

Glass Chromatography Column: Appropriate size for the amount of crude material.

-

Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with a fluorescent indicator (254 nm).

-

TLC Developing Chamber.

-

UV Lamp.

-

Potassium Permanganate Stain: For visualizing non-UV active compounds.

-

Collection Vessels: Test tubes or flasks.

-

Rotary Evaporator.

Preparation of the Column

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

-

Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

-

Drain the excess solvent until the solvent level is just above the silica bed.

Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

-

Alternatively, for less soluble samples, use a dry loading technique by adsorbing the crude material onto a small amount of silica gel.

-

Carefully apply the sample to the top of the silica gel bed.

Elution and Fraction Collection

-

Begin elution with the initial mobile phase.

-

Monitor the separation by collecting fractions and analyzing them using TLC.

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the target compound.

-

Collect fractions containing the purified this compound.

Analysis and Product Recovery

-

Combine the pure fractions as determined by TLC analysis.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

Determine the purity of the final product using an appropriate analytical technique, such as HPLC or NMR.

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.

| Parameter | Value |

| Column Specifications | |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | 30 cm length x 2.5 cm diameter |

| Mobile Phase | |

| Initial Composition | 9:1 n-Hexane:Ethyl Acetate |

| Final Composition | 7:3 n-Hexane:Ethyl Acetate (Gradient) |

| Flow Rate | ~5 mL/min |

| Sample Loading | |

| Crude Sample Amount | 1.0 g |

| Loading Method | Wet loading in minimal mobile phase |

| Results | |

| Retention Factor (Rf) | ~0.4 in 8:2 n-Hexane:Ethyl Acetate |

| Yield of Pure Product | >85% (typical) |

| Purity of Final Product | >98% (determined by HPLC) |

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides an effective method for the purification of this compound using silica gel column chromatography. By following this procedure, researchers can obtain a high-purity product suitable for subsequent applications in research and development. The use of a gradient elution with an n-hexane and ethyl acetate solvent system allows for the efficient separation of the target compound from common impurities. The provided workflow and data table serve as a valuable guide for scientists and professionals in the field.

References

Analytical Methods for the Detection of 1-Hydroxypentan-3-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals